![molecular formula C6H3BrClN3 B7722486 5-bromo-4-chloro-3H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7722486.png)
5-bromo-4-chloro-3H-pyrrolo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-4-chloro-3H-pyrrolo[2,3-d]pyrimidine: is a heterocyclic compound with the molecular formula C6H3BrClN3 and a molecular weight of 232.47 g/mol . It is characterized by the presence of bromine and chlorine atoms attached to a pyrrolo[2,3-d]pyrimidine core. This compound is slightly soluble in water and has a melting point of 221-225°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Synthesis from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine:
Reactants: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and N-bromosuccinimide.
Solvent: Chloroform.
Conditions: The mixture is refluxed for 1 hour to yield 5-bromo-4-chloro-3H-pyrrolo[2,3-d]pyrimidine.
-
Industrial Production Methods:
Reactants: 1-bromopyrrolidine-2,5-dione and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Solvent: Dichloromethane.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Substitution Reactions:
Reagents: Common reagents include N-bromosuccinimide for bromination and sodium hydroxide for deprotonation.
Conditions: Reactions typically occur in organic solvents like dichloromethane under mild conditions.
Products: Major products include various substituted pyrrolo[2,3-d]pyrimidine derivatives.
-
Oxidation and Reduction Reactions:
Reagents: Oxidizing agents like oxone and reducing agents like sodium borohydride.
Conditions: These reactions are carried out under controlled temperatures and specific pH conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Pharmaceuticals: Acts as a precursor for the synthesis of kinase inhibitors and other bioactive molecules.
Industry:
Agrochemicals: Utilized in the development of pesticides and herbicides.
Dyes: Serves as an intermediate in the production of various dyes.
Wirkmechanismus
Molecular Targets and Pathways:
Kinase Inhibition: 5-bromo-4-chloro-3H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent multi-targeted kinase inhibitors.
Apoptosis Induction: The compound induces apoptosis by increasing proapoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2.
Vergleich Mit ähnlichen Verbindungen
- 7-bromo-6-chloro-7-deazapurine
- 4-chloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidine
- 7-bromo-5-chloro-2,4,9-triazabicyclo[4.3.0]nona-2,4,7,10-tetraene
Uniqueness:
- Structural Features: The presence of both bromine and chlorine atoms in the pyrrolo[2,3-d]pyrimidine core makes it unique compared to other similar compounds.
- Biological Activity: It exhibits significant kinase inhibitory activity and potential anticancer properties, distinguishing it from other pyrrolo[2,3-d]pyrimidine derivatives .
Eigenschaften
IUPAC Name |
5-bromo-4-chloro-3H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLMTRZWMHIZBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NC=NC2=N1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(NC=NC2=N1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
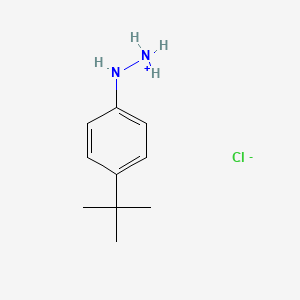
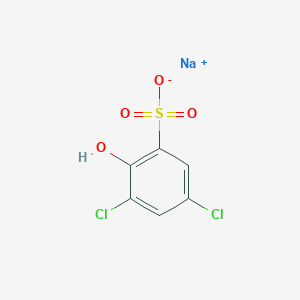
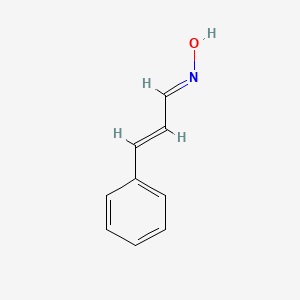
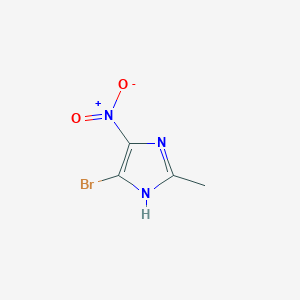
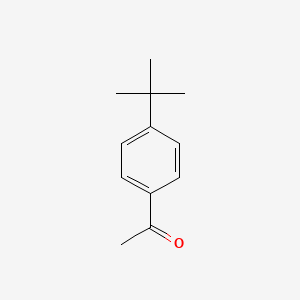
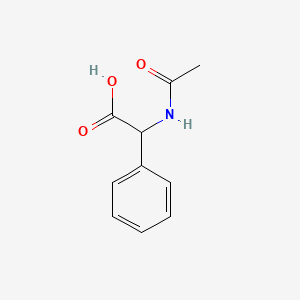
![3-Oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B7722455.png)
![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B7722469.png)
![1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B7722471.png)
![4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-6-ium;chloride](/img/structure/B7722477.png)
![2-methylsulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7722480.png)
![ethyl 4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7722484.png)
![2-chloro-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7722493.png)
![2-amino-6-chloro-1H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B7722501.png)
